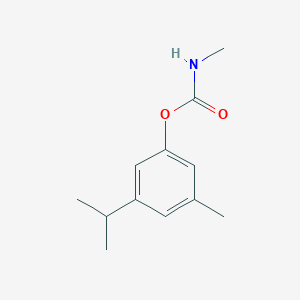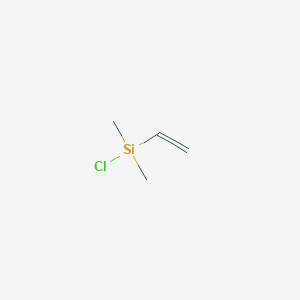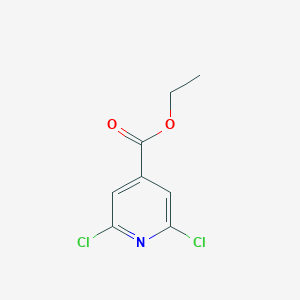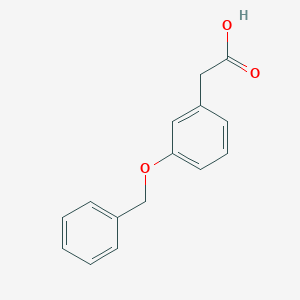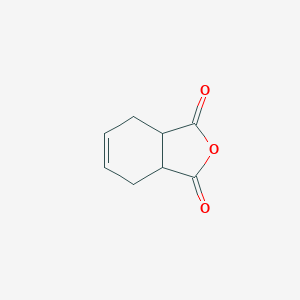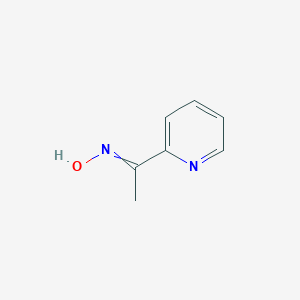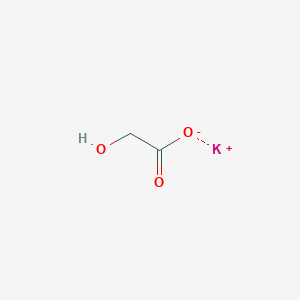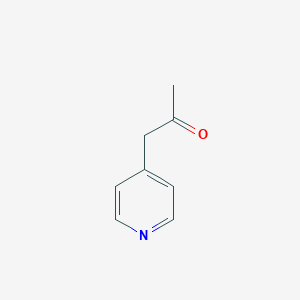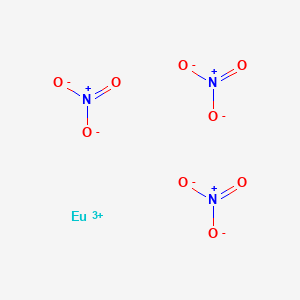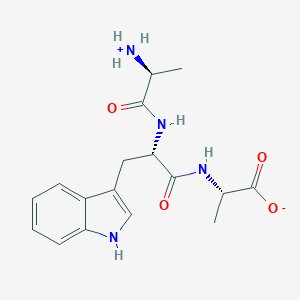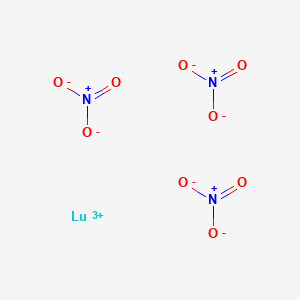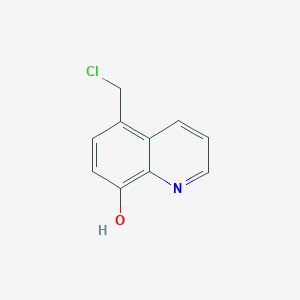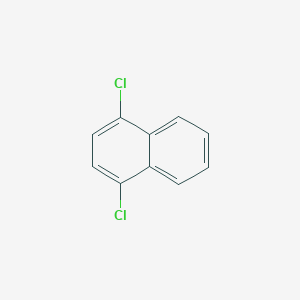
3-カルボキシ-4-メチル-5-プロピル-2-フランプロピオン酸
説明
3-カルボキシ-4-メチル-5-プロピル-2-フランプロパン酸は、これらの脂肪酸を含む食品の摂取後に人間の血漿および尿中に見られるフラン脂肪酸の代謝産物です。 魚油、魚油脂肪酸エチルエステル、または魚が豊富な食事を摂取した後、重要な代謝産物として同定されています 。 この化合物は、脂質代謝における潜在的な役割とさまざまな代謝性疾患との関連性から注目を集めています .
科学的研究の応用
3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of furan derivatives.
Medicine: Studied for its potential to improve insulin sensitivity and reduce lipogenic gene expression.
Industry: Utilized in the development of dietary supplements and pharmaceuticals targeting metabolic disorders.
作用機序
3-カルボキシ-4-メチル-5-プロピル-2-フランプロパン酸がその効果を発揮するメカニズムには、アセチルCoAカルボキシラーゼ活性の阻害が含まれ、その結果、β酸化が増加し、脂質生成遺伝子の発現が低下します 。 また、脂肪症に対する長期的な保護に必要とされる線維芽細胞増殖因子21の発現を誘導します .
類似化合物:
- 3-メチル-2-フランプロパン酸
- 4-メチル-5-プロピル-2-フランプロパン酸
比較: 3-カルボキシ-4-メチル-5-プロピル-2-フランプロパン酸は、その特定の構造により、アナログよりも脂質代謝経路とより効果的に相互作用できるため、独特です。 アセチルCoAカルボキシラーゼを阻害し、線維芽細胞増殖因子21の発現を誘導する能力は、他の類似化合物とは異なります .
生化学分析
Biochemical Properties
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is known to interact with organic anion transporters . These transporters play a crucial role in the excretion of the compound into the urine . The nature of these interactions is competitive, as the compound inhibits the transport of other organic acids .
Cellular Effects
The compound is known to inhibit mitochondrial respiration . This can have a significant impact on cellular metabolism, as mitochondria are the primary sites of energy production within cells . It is also associated with thyroid dysfunction .
Molecular Mechanism
At the molecular level, 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid exerts its effects by competitively inhibiting organic anion transporters . This inhibition can affect the transport of various drugs and endogenous organic acids .
Temporal Effects in Laboratory Settings
The compound has a limited shelf life and its stability and degradation over time are factors that need to be considered in laboratory settings
Metabolic Pathways
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid is a metabolite of furan fatty acids
Transport and Distribution
The compound is transported and excreted into the urine via organic anion transporters
Subcellular Localization
Given its known inhibitory effect on mitochondrial respiration, it may be localized to the mitochondria .
準備方法
合成経路と反応条件: 3-カルボキシ-4-メチル-5-プロピル-2-フランプロパン酸の合成は、通常、フラン誘導体の酸化を含みます。 一般的な方法の1つは、酸性条件下で過マンガン酸カリウムを使用して3-メチル-2-フランプロパン酸を酸化することです .
工業生産方法: 3-カルボキシ-4-メチル-5-プロピル-2-フランプロパン酸の工業生産は、魚油サプリメントなどの生物学的源からの抽出と精製によって達成されることがよくあります。 次に、化合物はクロマトグラフィー技術を使用して分離されます .
反応の種類:
酸化: 3-カルボキシ-4-メチル-5-プロピル-2-フランプロパン酸は、さまざまな酸化された誘導体を形成する酸化反応を受けることができます。
還元: この化合物は、対応するアルコールを形成するために還元することができます。
置換: 官能基が他の基に置換される置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロゲン化剤、求核剤。
主な生成物:
酸化: 酸化されたフラン誘導体。
還元: アルコール誘導体。
置換: 置換されたフラン誘導体。
4. 科学研究への応用
3-カルボキシ-4-メチル-5-プロピル-2-フランプロパン酸には、いくつかの科学研究への応用があります。
化学: フラン誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: 脂質代謝における役割と非アルコール性脂肪性肝疾患に対する潜在的な保護効果について調査されています.
類似化合物との比較
- 3-Methyl-2-Furanpropanoic Acid
- 4-Methyl-5-Propyl-2-Furanpropanoic Acid
Comparison: 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid is unique due to its specific structure, which allows it to interact with lipid metabolism pathways more effectively than its analogs. Its ability to inhibit acetyl-CoA carboxylase and induce fibroblast growth factor 21 expression sets it apart from other similar compounds .
特性
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQWXZMVIETAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235940 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86879-39-2 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


